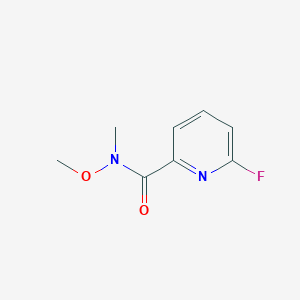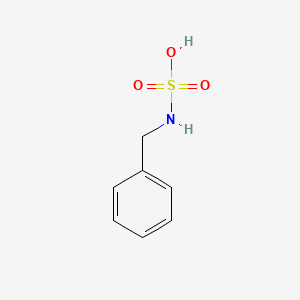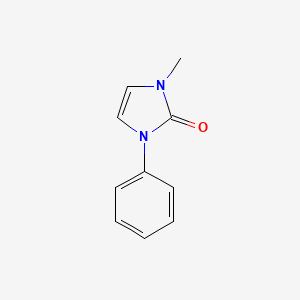
6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide
Vue d'ensemble
Description
6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring, a methyl group attached to the nitrogen atom, and a methyloxy group attached to the nitrogen atom of the carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoropyridine-2-carboxylic acid as the primary starting material.
Formation of Carboxamide: The carboxylic acid group is converted to a carboxamide group through a reaction with methylamine and methanol under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under optimized temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 6-Fluoro-2-pyridinecarboxylic acid.
Reduction: Formation of 6-Fluoro-N-methyl-2-pyridinecarboxamide.
Substitution: Formation of various substituted pyridinecarboxamides depending on the nucleophile used.
Applications De Recherche Scientifique
6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-2-pyridinecarboxamide: Lacks the N-methyl and N-methyloxy groups.
N-Methyl-2-pyridinecarboxamide: Lacks the fluorine atom and N-methyloxy group.
N-Methyloxy-2-pyridinecarboxamide: Lacks the fluorine atom and N-methyl group.
Uniqueness
6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide is unique due to the presence of all three functional groups (fluorine, N-methyl, and N-methyloxy) on the pyridinecarboxamide scaffold. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H9FN2O2 |
|---|---|
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3 |
Clé InChI |
OSMYOADKQWQBQT-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=NC(=CC=C1)F)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(1'H)-one hydrochloride](/img/structure/B8714431.png)











